ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate
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Overview
Description
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate is a complex organic compound that features a unique combination of heterocyclic structures The compound contains a 1,2,4-oxadiazole ring, a pyridinone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under mild conditions . The pyridinone ring can be synthesized via condensation reactions involving suitable precursors, such as β-keto esters and amines . The final step involves esterification to introduce the ethyl propanoate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,2,4-oxadiazole and pyridinone, such as:
- Ethyl 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole-5-carboxylate
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-12(18)6-7-16-8-10(4-5-11(16)17)13-14-9(2)15-20-13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOMDHNGFPFNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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